molecular formula C17H22ClNO4 B14011426 4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol CAS No. 7239-28-3

4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol

Cat. No.: B14011426
CAS No.: 7239-28-3
M. Wt: 339.8 g/mol
InChI Key: HIUMRVASBOGFRG-UHFFFAOYSA-N
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Description

4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol is a complex organic compound with significant potential in various scientific fields. This compound features a phenolic structure with methoxy and hydroxy substituents, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol typically involves multiple steps, starting with the preparation of the core phenolic structure. One common method involves the alkylation of a hydroxy-methoxy benzene derivative with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid, sulfuric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol exerts its effects involves interactions with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways and enzyme activities. The compound may also interact with specific receptors or proteins, modulating their functions and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-[(3-Hydroxy-4-methoxy-phenyl)methylamino]ethyl]-2-methoxy-phenol stands out due to its unique combination of functional groups and potential applications. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound for research and development.

Properties

CAS No.

7239-28-3

Molecular Formula

C17H22ClNO4

Molecular Weight

339.8 g/mol

IUPAC Name

4-[2-[(3-hydroxy-4-methoxyphenyl)methylamino]ethyl]-2-methoxyphenol;hydrochloride

InChI

InChI=1S/C17H21NO4.ClH/c1-21-16-6-4-13(9-15(16)20)11-18-8-7-12-3-5-14(19)17(10-12)22-2;/h3-6,9-10,18-20H,7-8,11H2,1-2H3;1H

InChI Key

HIUMRVASBOGFRG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNCCC2=CC(=C(C=C2)O)OC)O.Cl

Origin of Product

United States

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